Boc-tyr(bzl)-OL

Vue d'ensemble

Description

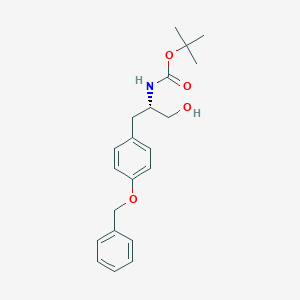

Boc-tyr(bzl)-OL, also known as Boc-O-benzyl-L-tyrosine, is a white to slight yellow to beige powder . and is clearly soluble in 1 mmole in 2 ml DMF .

Synthesis Analysis

While specific synthesis methods for Boc-tyr(bzl)-OL were not found, it is likely synthesized using methods similar to those used in peptide synthesis . This involves the selection of protecting groups for the functional groups of amino acids used in the synthesis and their deprotection, and peptide bond formation (coupling step) .Molecular Structure Analysis

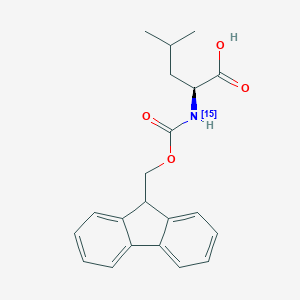

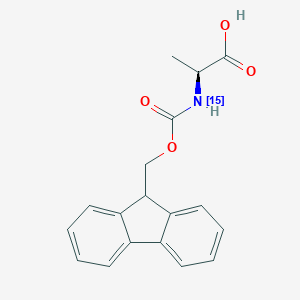

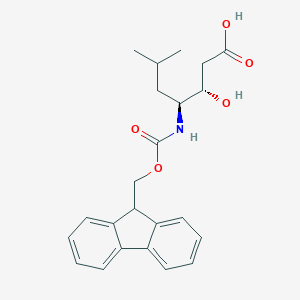

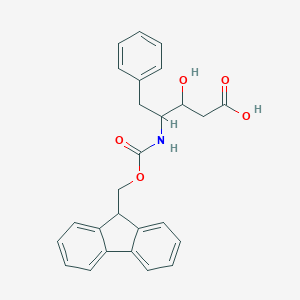

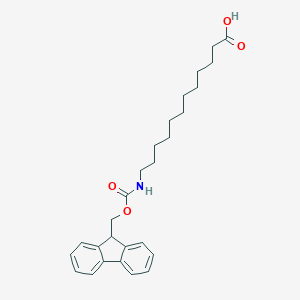

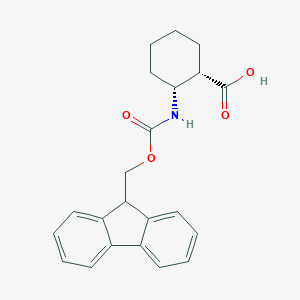

The molecular formula of Boc-tyr(bzl)-OL is C21H27NO4 . Its molecular weight is 357.4 g/mol . The InChI string representation of its structure isInChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m0/s1 . Physical And Chemical Properties Analysis

Boc-tyr(bzl)-OL has a molecular weight of 357.4 g/mol . It has an XLogP3-AA value of 3.7 , indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS) : Boc-tyr(bzl)-OL is used in SPPS, a vital technique in laboratories worldwide, providing peptides for the pharmaceutical industry and basic research. The Boc/Bzl strategy in SPPS offers several advantages, including reliability in synthesizing long and complex polypeptides and the production of C-terminal thioesters for native chemical ligation applications (Muttenthaler, Albericio, & Dawson, 2015).

Synthesis of Antigenic Peptides : Boc-tyr(bzl)-OL has been used in the synthesis of antigenic peptides, such as a heptapeptide from Escherichia coli K88 ab protein fimbriae. This synthesis demonstrates the compound's role in developing immunogenic substances for potential vaccine candidates (Meldal, 1986).

Peptide-Cellulose Conjugate Synthesis : This compound is also involved in the synthesis of peptide-cellulose conjugates, which are important in biopolymer research. The process includes coupling the peptide with a cellulose derivative, demonstrating the utility of Boc-tyr(bzl)-OL in creating novel bioconjugates (Ohkawa et al., 2013).

Study of Side Reactions in Peptide Synthesis : Research involving Boc-tyr(bzl)-OL helps understand side reactions in peptide synthesis, such as the formation of urea derivatives during alkaline saponification, which is crucial for refining synthesis methods (Voelter & Altenburg, 1983).

Development of HIV Proteinase Substrate Analogs : It's used in the synthesis of protected peptides for developing analogs of an HIV proteinase substrate, contributing to the research on HIV/AIDS treatment (Bláha et al., 1991).

NMR Spectroscopy in Peptide Research : Boc-tyr(bzl)-OL derivatives are utilized in 13C-NMR spectroscopy to understand the structure and synthesis of peptides, aiding in the detailed analysis of peptide structures (Schwenzer, Scheller, & Losse, 1979).

Synthesis of Insulin and Insulin Analogs : It plays a role in synthesizing insulin segments and insulin analogs, crucial for diabetes research and treatment development (Losse & Raddatz, 1987).

Study of Protein Interactions : Boc-tyr(bzl)-OL is involved in the synthesis of peptide conjugates for studying protein interactions, like the interaction of ferrocene-peptide conjugates with the enzyme papain (Mahmoud & Kraatz, 2007).

Solid-Phase Synthesis of Peptide Hydrazides : Used in synthesizing peptide hydrazides related to insulin fragments, contributing to the understanding of insulin's structure and function (Korshunova et al., 1973).

Boc/Bzl Peptides in Solid-Phase Synthesis : It's instrumental in the solid-phase synthesis of fully protected peptides, allowing for the development of large peptides or proteins (Albericio, Giralt, & Eritja, 1991).

Safety And Hazards

While a specific safety data sheet for Boc-tyr(bzl)-OL was not found, general safety measures for handling such compounds include ensuring adequate ventilation and handling in accordance with good industrial hygiene and safety practice . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water or flush eyes with water as a precaution .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMAWYQEBPYJJU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427138 | |

| Record name | BOC-TYR(BZL)-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-tyr(bzl)-OL | |

CAS RN |

66605-58-1 | |

| Record name | BOC-TYR(BZL)-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)